Cas no 2229271-75-2 (3-(1,2-dimethyl-1H-indol-3-yl)-2-oxopropanoic acid)

3-(1,2-Dimethyl-1H-indol-3-yl)-2-oxopropanoic acid is a specialized indole derivative with a ketopropanoic acid functional group, offering unique reactivity and structural features for synthetic and medicinal chemistry applications. Its indole core provides a versatile scaffold for further functionalization, while the α-keto acid moiety enhances its utility as an intermediate in heterocyclic synthesis or as a precursor for bioactive compounds. The dimethyl substitution at the 1- and 2-positions improves stability and may influence binding affinity in pharmacological contexts. This compound is particularly valuable for researchers exploring indole-based drug discovery or investigating enzyme inhibition mechanisms due to its potential as a mimic of natural metabolites. Its well-defined structure ensures reproducibility in synthetic workflows.
3-(1,2-dimethyl-1H-indol-3-yl)-2-oxopropanoic acid structure
2229271-75-2 structure
Product Name:3-(1,2-dimethyl-1H-indol-3-yl)-2-oxopropanoic acid
CAS No:2229271-75-2
MF:C13H13NO3
MW:231.247223615646
CID:5914048
PubChem ID:165861050
Update Time:2025-05-24

3-(1,2-dimethyl-1H-indol-3-yl)-2-oxopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(1,2-dimethyl-1H-indol-3-yl)-2-oxopropanoic acid
    • 2229271-75-2
    • EN300-1734829
    • Inchi: 1S/C13H13NO3/c1-8-10(7-12(15)13(16)17)9-5-3-4-6-11(9)14(8)2/h3-6H,7H2,1-2H3,(H,16,17)
    • InChI Key: SENRSUUYAWSXRB-UHFFFAOYSA-N
    • SMILES: O=C(C(=O)O)CC1=C(C)N(C)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 231.08954328g/mol
  • Monoisotopic Mass: 231.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 59.3Ų

3-(1,2-dimethyl-1H-indol-3-yl)-2-oxopropanoic acid Pricemore >>

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Additional information on 3-(1,2-dimethyl-1H-indol-3-yl)-2-oxopropanoic acid

Introduction to 3-(1,2-dimethyl-1H-indol-3-yl)-2-oxopropanoic acid (CAS No. 2229271-75-2)

3-(1,2-dimethyl-1H-indol-3-yl)-2-oxopropanoic acid, identified by its CAS number 2229271-75-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a dimethylindole core and an α-keto acid functional group, has garnered attention due to its structural complexity and potential biological activities. The indole moiety, known for its presence in numerous bioactive natural products and pharmaceuticals, combined with the reactive α-keto acid moiety, positions this compound as a valuable scaffold for drug discovery and medicinal chemistry investigations.

The structure-activity relationship (SAR) of indole derivatives has been extensively studied, with modifications at various positions of the indole ring leading to diverse pharmacological effects. In particular, derivatives substituted at the 3-position of the indole ring often exhibit notable biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of two methyl groups at the 1,2-position further influences the electronic and steric properties of the indole system, potentially enhancing binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have facilitated the design of novel indole-based compounds with optimized pharmacokinetic profiles. The α-keto acid moiety in 3-(1,2-dimethyl-1H-indol-3-yl)-2-oxopropanoic acid not only contributes to the compound's reactivity but also serves as a handle for further derivatization. This functionality allows for the formation of amides, esters, or other conjugates, enabling the exploration of new therapeutic avenues.

In the context of modern drug development, there is a growing emphasis on identifying small molecules that can modulate protein-protein interactions (PPIs) or engage with allosteric sites on target proteins. The unique structural features of 3-(1,2-dimethyl-1H-indol-3-yl)-2-oxopropanoic acid make it a promising candidate for such applications. For instance, the indole ring can interact with aromatic pockets in protein targets, while the α-keto acid group may facilitate covalent bonding or hydrogen bonding interactions.

Moreover, the compound's potential role in neurological disorders has been hypothesized based on structural analogs of indole derivatives that exhibit neuroprotective or antipsychotic effects. The dimethylindole scaffold is reminiscent of several molecules investigated for their impact on neurotransmitter systems, such as serotonin and dopamine pathways. While direct evidence for these effects in 3-(1,2-dimethyl-1H-indol-3-yl)-2-oxopropanoic acid is currently lacking, its chemical framework suggests further exploration in this domain.

The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility and versatility. Key steps typically include condensation reactions to form the indole core followed by functional group manipulations to introduce the α-keto acid moiety. Advances in catalytic methods have enabled more efficient and scalable syntheses, reducing costs and improving yields. Such improvements are crucial for moving from academic research to industrial applications.

From a medicinal chemistry perspective, 3-(1,2-dimethyl-1H-indol-3-yl)-2-oxopropanoic acid serves as a versatile building block for library synthesis. By systematically varying substituents on the indole ring or introducing different functional groups at the α-keto acid position, chemists can generate libraries of compounds for high-throughput screening (HTS). This approach has been instrumental in identifying lead compounds for various therapeutic indications.

The compound's potential applications extend beyond traditional pharmaceuticals. Its structural features make it suitable for use as an intermediate in agrochemical formulations or as a precursor for materials with specialized properties. For example, indole derivatives have been explored in the development of plant growth regulators or antimicrobial agents due to their ability to interact with biological systems.

In summary,3-(1,2-dimethyl-1H-indol-3-yl)-2-oxopropanoic acid (CAS No. 2229271-75-2) represents a fascinating molecule with broad utility in chemical biology and drug discovery. Its unique structural composition—combining a bioactive indole scaffold with an α-keto acid functionality—positions it as a valuable tool for medicinal chemists and synthetic organic chemists alike. As research continues to uncover new biological activities and synthetic methodologies,this compound is likely to remain at the forefront of pharmaceutical innovation.

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